4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Overview
Description
4-Bromo-2-(difluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H5Br2F2N. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and a difluoromethyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(difluoromethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 4-position. The reaction can be represented as follows:
2-(difluoromethyl)pyridine+Br2→4-Bromo-2-(difluoromethyl)pyridine
The resulting product is then treated with hydrobromic acid to form the hydrobromide salt:
4-Bromo-2-(difluoromethyl)pyridine+HBr→4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized pyridine derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)pyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(chloromethyl)pyridine
- 4-Bromo-2-(methyl)pyridine
Uniqueness
4-Bromo-2-(difluoromethyl)pyridine hydrobromide is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZQYOPQOSFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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